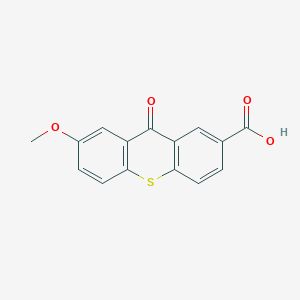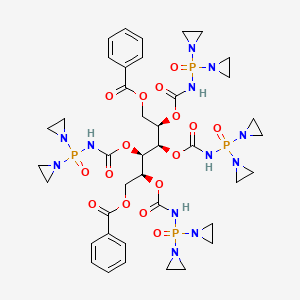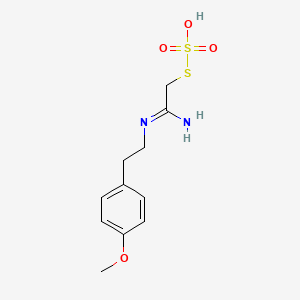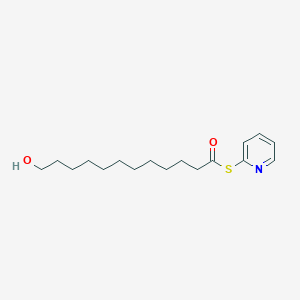
S-Pyridin-2-yl 12-hydroxydodecanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl 12-hydroxydodecanethioate: is a chemical compound with the molecular formula C₁₇H₂₇NO₂S It is characterized by the presence of a pyridine ring attached to a dodecanethioate chain with a hydroxyl group at the 12th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 12-hydroxydodecanethioate typically involves the reaction of 2-mercaptopyridine with a dodecanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the gradual addition of the dodecanoyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-Pyridin-2-yl 12-hydroxydodecanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
S-Pyridin-2-yl 12-hydroxydodecanethioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-Pyridin-2-yl 12-hydroxydodecanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- S-(pyridin-2-yl) dodecanethioate
- Pyridine derivatives with similar functional groups
Uniqueness: S-Pyridin-2-yl 12-hydroxydodecanethioate is unique due to the presence of both a pyridine ring and a long aliphatic chain with a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
53379-04-7 |
|---|---|
Formule moléculaire |
C17H27NO2S |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
S-pyridin-2-yl 12-hydroxydodecanethioate |
InChI |
InChI=1S/C17H27NO2S/c19-15-11-7-5-3-1-2-4-6-8-13-17(20)21-16-12-9-10-14-18-16/h9-10,12,14,19H,1-8,11,13,15H2 |
Clé InChI |
LTUYGXBUMWTLIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


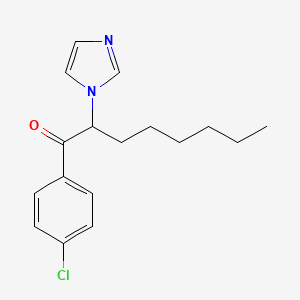
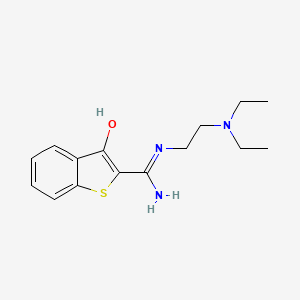
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

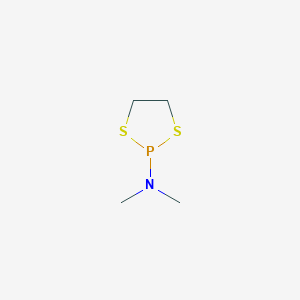
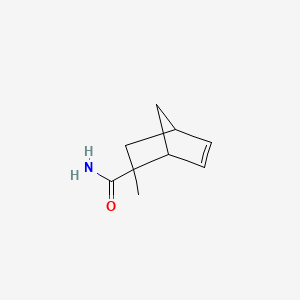
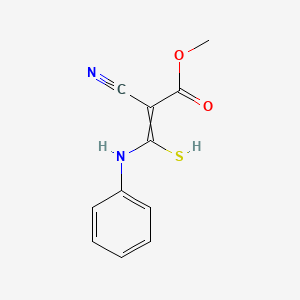
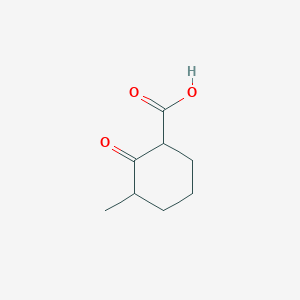
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
